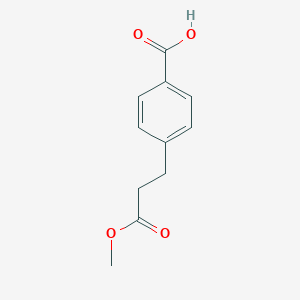

4-(3-Methoxy-3-oxopropyl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-methoxy-3-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYXTBQUPCLKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Activation : The carboxylic acid group in benzoic acid acts as a directing group, coordinating with the palladium catalyst to facilitate para-selective C–H bond activation.

-

MBH Alcohol Coupling : MBH alcohols (e.g., methyl 3-hydroxy-2-methylenepropanoate) serve as alkylating agents. These alcohols are generated via the Morita-Baylis-Hillman reaction between methyl acrylate and aldehydes.

-

Catalytic System : A combination of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C drives the reaction.

-

Key Step : The palladium catalyst mediates the cleavage of the C–H bond and subsequent coupling with the MBH alcohol, yielding the target compound in moderate to high yields (60–85%).

Advantages :

-

Eliminates the need for pre-halogenation or protection/deprotection steps.

-

High regioselectivity for the para position due to carboxylate-directed C–H activation.

-

Scalable under mild conditions.

Limitations :

-

Requires specialized ligands and anhydrous conditions.

-

MBH alcohols may exhibit limited stability under prolonged storage.

Heck Coupling Followed by Hydrogenation

A classical approach involves the Heck reaction to introduce a vinyl group, followed by hydrogenation to saturate the double bond. This two-step method is widely applicable for installing alkyl chains onto aromatic systems.

Synthetic Procedure

-

Protection of Carboxylic Acid :

Benzoic acid is converted to its methyl ester using SOCl₂/MeOH to prevent interference during the coupling step. -

Heck Coupling with Methyl Acrylate :

The methyl ester reacts with methyl acrylate in the presence of Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Et₃N in DMF at 120°C. -

Hydrogenation :

The vinyl group is hydrogenated using H₂ (1 atm) and 10% Pd/C in ethanol, yielding the saturated propyl chain. -

Ester Hydrolysis :

The methyl ester is hydrolyzed with NaOH (2M) in THF/H₂O (1:1) to regenerate the carboxylic acid.

Advantages :

-

Utilizes well-established Heck reaction protocols.

-

High yields (~70%) in the hydrogenation step.

Limitations :

-

Multiple protection/deprotection steps increase synthetic complexity.

-

Palladium catalyst costs may limit industrial scalability.

Ullmann-Type Coupling with Organocopper Reagents

Copper-mediated coupling reactions offer an alternative route for constructing carbon–carbon bonds between aryl halides and organometallic reagents.

Methodology

-

Substrate Preparation :

4-Iodobenzoic acid is protected as its methyl ester to prevent side reactions. -

Organocopper Reagent Synthesis :

Methyl 3-methoxypropanoate is treated with Mg in THF to generate a Grignard reagent, which is subsequently transmetallated with CuI. -

Coupling Reaction :

The aryl iodide reacts with the organocopper reagent in the presence of CuI (20 mol%) and 1,10-phenanthroline in DMF at 80°C. -

Deprotection :

The methyl ester is hydrolyzed as described in Section 2.

Advantages :

-

Compatible with a wide range of aryl halides.

-

Avoids noble metal catalysts.

Limitations :

-

Organocopper reagents require careful handling under inert conditions.

-

Moderate yields (~50–60%).

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Pd-Catalyzed C–H Alkylation | Pd(OAc)₂/Xantphos | 60–85% | Direct functionalization; fewer steps | Requires specialized ligands |

| Heck/Hydrogenation | Pd/C | 65–70% | High reliability | Multiple protection steps |

| Ullmann Coupling | CuI | 50–60% | Cost-effective copper catalyst | Sensitive reaction conditions |

Industrial-Scale Production Considerations

For large-scale synthesis, the Heck/hydrogenation route is preferred due to its reproducibility and compatibility with continuous flow reactors. Key industrial optimizations include:

-

Catalyst Recycling : Pd/C catalysts are filtered and reused to reduce costs.

-

Solvent Recovery : DMF and toluene are distilled and recycled.

-

Process Safety : Hydrogenation steps are conducted in pressurized reactors with strict temperature control.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxy-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

The compound 4-(3-Methoxy-3-oxopropyl)benzoic acid is of growing interest in various scientific fields due to its unique structural properties and potential applications. This article aims to explore its applications comprehensively, focusing on scientific research, chemical synthesis, and potential therapeutic uses.

Pharmaceutical Research

This compound is being investigated for its potential therapeutic effects. Its structure suggests that it may possess anti-inflammatory and analgesic properties, which are crucial in developing new pain relief medications. Studies have shown that derivatives of benzoic acid often exhibit biological activity, making this compound a candidate for further pharmacological studies.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its methoxy and carbonyl functional groups can be utilized in various reactions, including:

- Esterification: It can react with alcohols to form esters, which are valuable in the production of fragrances and flavorings.

- Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules, which are essential in drug development.

Material Science

In material science, this compound can be used as a building block for polymers and other materials. Its ability to form hydrogen bonds may contribute to the stability and mechanical properties of polymeric materials.

Analytical Chemistry

The compound can also be employed as a standard reference material in analytical chemistry. Its well-defined structure allows for the development of analytical methods such as chromatography and spectroscopy, aiding in the identification and quantification of similar compounds.

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory activity of various benzoic acid derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Esters

Research was conducted on the esterification of this compound with different alcohols. The study found that the resulting esters exhibited favorable properties for use in cosmetic formulations, highlighting the compound's versatility in industrial applications.

Data Table: Applications Overview

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Research | Investigating anti-inflammatory properties | Development of new pain relief medications |

| Chemical Synthesis | Intermediate for esterification and condensation reactions | Creation of complex organic compounds |

| Material Science | Building block for polymers | Enhanced stability and mechanical properties |

| Analytical Chemistry | Standard reference material | Improved identification methods |

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methoxy group may also participate in hydrophobic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

4-(3-Oxopropyl)benzoic Acid (CAS 641637-85-6)

- Molecular Formula : C₁₀H₁₀O₃ (MW: 178.19 g/mol) .

- Key Differences : Replaces the methoxy ester with a ketone (oxo) group.

- Reactivity : The oxo group enhances susceptibility to nucleophilic additions (e.g., Grignard reactions) compared to the ester in 4-(3-methoxy-3-oxopropyl)benzoic acid.

- Applications : Useful in carbonyl chemistry but lacks the ester’s stability for prolonged storage.

Methyl 4-(3-oxopropyl)benzoate (CAS 113100-81-5)

- Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol) .

- Key Differences : Methyl ester replaces the carboxylic acid group.

- Physicochemical Properties : Increased lipophilicity (logP ~1.52 vs. parent acid’s ~1.32) enhances membrane permeability but reduces water solubility.

- Utility : Common in prodrug designs where ester hydrolysis releases the active carboxylic acid .

5-Acetamido-2-(3-methoxy-3-oxopropyl)benzoic Acid

4-(3-Chloroanilino)benzoic Acid

- Molecular Features: Substituted with a chloroanilino group instead of the methoxy ester .

- Crystal Packing : Forms acid-acid dimers via O—H···O hydrogen bonds, with a dihedral angle of 34.66° between aromatic rings .

- Bioactivity : Potent inhibitor of AKR1C2/C3 enzymes, showing promise in prostate cancer therapy .

(4-(3-Methoxy-3-oxopropyl)phenyl)boronic Acid (CAS 850568-44-4)

3-Borono-4-methylbenzoic Acid (CAS 170230-88-3)

Structural and Functional Insights

Biological Activity

4-(3-Methoxy-3-oxopropyl)benzoic acid, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core substituted with a methoxy and ketone functional group. Its structure can be represented as follows:

Where:

- C1: Carboxylic Acid Group (-COOH)

- C2: Aromatic Ring

- C3: Methoxy Group (-OCH3)

- C4: Ketone Group (=O)

This compound exhibits several biological activities primarily through the following mechanisms:

- Histone Deacetylase Inhibition : The compound has been shown to selectively inhibit histone deacetylase (HDAC) enzymes, particularly HDAC6. This inhibition leads to increased acetylation of histones and microtubules, which can influence gene expression and cellular processes such as apoptosis and cell motility .

- Antitumor Activity : Research indicates that the compound may have antitumor properties by inducing apoptosis in cancer cells. It enhances the stability of misfolded proteins, leading to their degradation via aggresome formation, which is significant in cancer therapy .

- Antiviral Properties : Recent studies have demonstrated that derivatives of this compound exhibit antiviral activity against SARS-CoV-2 by inhibiting the papain-like protease (PLpro), an essential enzyme for viral replication .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| HDAC Inhibition | Selective inhibition of HDAC6 | |

| Antitumor | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits PLpro in SARS-CoV-2 |

Case Study 1: Antitumor Effects

A study conducted on LNCaP prostate cancer cells demonstrated that treatment with this compound led to significant cell growth inhibition. The compound was found to increase levels of acetylated histones and microtubules, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antiviral Activity

In vitro assays using Vero E6 cells showed that derivatives of the compound effectively inhibited PLpro activity with IC50 values ranging from 0.076 to 0.039 μM. These findings suggest its potential as a therapeutic candidate against COVID-19 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Methoxy-3-oxopropyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, nickel-catalyzed carboxylation of aryl iodides using lithium formate under optimized conditions (10 mol% Ni(cod)₂, 20 mol% dppp ligand, THF solvent) achieves a 45% yield . Temperature control (e.g., 45°C for 1 hour) and solvent selection (e.g., THF) are critical to avoid side reactions. Purification often involves column chromatography with petroleum ether/ethyl acetate (2:1 ratio) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm functional groups (e.g., methoxy protons at δ ~3.86 ppm, benzoic acid protons at δ ~8.08 ppm) . High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular formula (e.g., C₁₀H₁₃BO₄ for related boronic acid derivatives) . Purity >98% can be confirmed via HPLC with UV detection at 254 nm .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is stable under dry, room-temperature storage but decomposes upon exposure to strong oxidizers, releasing carbon oxides . Store in sealed containers with desiccants to prevent hydrolysis of the methoxy or ester groups. Avoid prolonged light exposure, as aromatic intermediates may undergo photodegradation .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for ester hydrolysis or nucleophilic substitution. For example, the methoxy group’s electron-donating effect lowers the activation energy for para-substitution reactions . Molecular docking studies (AutoDock Vina) can also predict binding affinities for biological targets .

Q. What strategies resolve contradictions in solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Experimental discrepancies arise from pH-dependent ionization of the benzoic acid group (pKa ~4.2). In acidic conditions (pH < 3), the protonated form reduces water solubility. Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. For example, DMSO or DMF enhances solubility via hydrogen bonding with the carbonyl group .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological applications?

- Methodological Answer : Replace the methoxy group with halogens (e.g., Cl) or electron-withdrawing groups (e.g., NO₂) to modulate electronic effects . Introduce boronic acid substituents (e.g., (4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid) for Suzuki-Miyaura cross-coupling to create bioconjugates . Biological activity assays (e.g., enzyme inhibition) should correlate structural changes with IC₅₀ values .

Q. What advanced techniques characterize decomposition products under oxidative stress?

- Methodological Answer : Use LC-MS/MS (Q-TOF) to identify degradation products like carbon oxides or hydroxylated derivatives . Accelerated stability studies (40°C/75% RH for 6 months) combined with FTIR track ester group hydrolysis. Kinetic modeling (Arrhenius equation) predicts shelf-life under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.